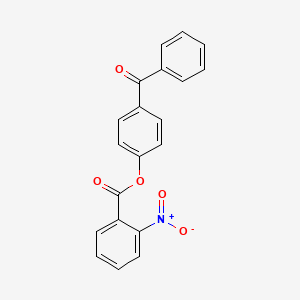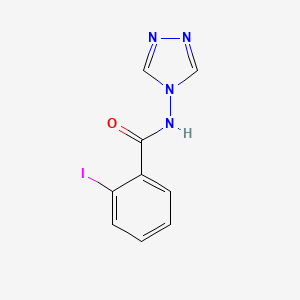
N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZM, and it is a benzothiazole derivative that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. BZM has also been reported to induce oxidative stress in cancer cells, which leads to their death.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide has been reported to have various biochemical and physiological effects. Studies have shown that BZM can modulate the expression of various genes and proteins that are involved in cancer cell growth and proliferation. BZM has also been reported to induce changes in the levels of various biomolecules, including reactive oxygen species, glutathione, and ATP.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide is its potent anti-cancer activity against various types of cancer cells. This compound has also been reported to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of BZM is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide. One of the most promising directions is the development of BZM-based drugs for cancer therapy. Studies have shown that BZM has potent anti-cancer activity, and it can be used in combination with other drugs to enhance its efficacy. Another future direction is the exploration of the mechanism of action of BZM. Further studies are needed to fully understand how this compound exerts its anti-cancer activity. Additionally, the development of new synthesis methods for BZM can also be explored to improve its yield and purity.
Conclusion:
In conclusion, N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its anti-cancer activity. BZM has been reported to induce apoptosis in cancer cells by inhibiting various enzymes and proteins that are involved in cancer cell growth and proliferation. Although there are limitations to the use of BZM in certain experiments, its potential applications in cancer therapy make it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide can be achieved using various methods. One of the most commonly used methods is the reaction of 2-aminobenzothiazole with 3-methylphenol in the presence of acetic anhydride. This method has been reported to yield the desired product in good yields. Another method involves the reaction of 2-aminobenzothiazole with 3-methylphenol in the presence of ethyl chloroacetate. This method has also been reported to yield the desired product in good yields.
Applications De Recherche Scientifique
N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that BZM has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. BZM has been reported to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-5-4-6-12(9-11)20-10-15(19)18-16-17-13-7-2-3-8-14(13)21-16/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJUIOTWFGINDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-(m-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



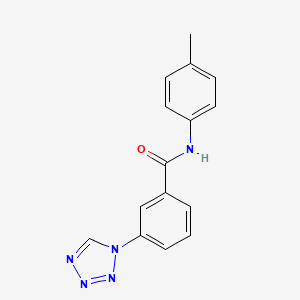
![3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5730799.png)

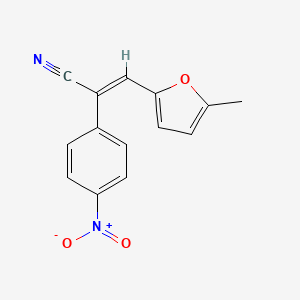
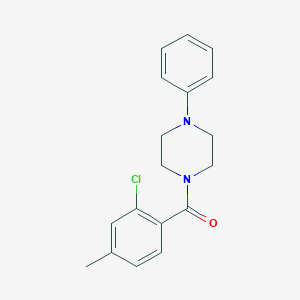
![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5730831.png)
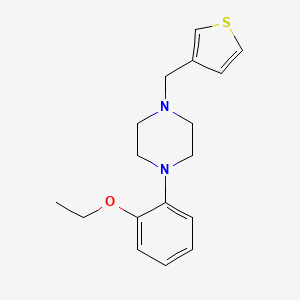

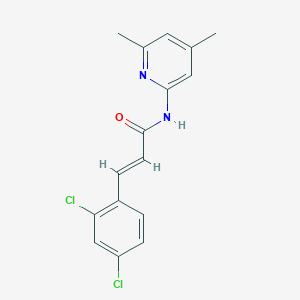
![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5730848.png)
